molecular formula C19H18FNO4 B2764492 ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439112-17-1

ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No. B2764492
CAS RN: 439112-17-1
M. Wt: 343.354
InChI Key: CBKXLSAUKLQFFL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the IUPAC name ethyl [4- (4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate . It has a molecular weight of 343.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3 . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical form of this compound is solid . The density is not explicitly mentioned for this compound, but a related compound, Ethyl (4-fluorobenzoyl)acetate, has a density of 1.174 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with structural similarities to ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate, demonstrates versatile applications in the synthesis of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be derived, showcasing the compound's role in creating a wide range of heterocyclic compounds with potential pharmacological applications (Honey et al., 2012).

Material Science and Polymerization

In the realm of sustainable materials, sesamol and furfurylamine have been used to synthesize a novel benzoxazine monomer, which aligns with the green chemistry principles by utilizing renewable feedstocks and safer solvents. The synthesized monomer, which may share reactivity patterns with this compound, was found to polymerize into a thermally stable polybenzoxazine. This development underscores the compound's contribution to creating environmentally friendly polymers with high thermal stability, potentially applicable in advanced material applications (Salum et al., 2018).

Advanced Applications

The structural features of this compound suggest potential in creating complex molecules for advanced applications. For example, novel benzothiazole derivatives have been synthesized for antimicrobial and anticancer studies, indicating the broader utility of similar compounds in medicinal chemistry and drug development. This emphasizes the potential of this compound in contributing to the synthesis of bioactive molecules with therapeutic applications (Osmaniye et al., 2018).

properties

IUPAC Name

ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKXLSAUKLQFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326857
Record name ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439112-17-1
Record name ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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